molecular formula C7H8ClF3N2O B142467 2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-76-1

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B142467
M. Wt: 228.6 g/mol
InChI Key: HKJKYLCWAFIGNL-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylhydrazine hydrochloride is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions involving fluorinated phenylhydrazines are discussed. These compounds are of interest due to their potential applications in various fields, including medicinal and agricultural chemistry, due to their unique biological and physiological activities .

Synthesis Analysis

The synthesis of related fluorinated phenylhydrazines and their derivatives is a topic of interest in several studies. For instance, a five-step synthesis of 4-Hydroxynonenal (4-HNE) on a gram-scale with an overall yield of 30% is described, which involves the reaction with various substituted phenylhydrazines . Another study reports the synthesis of 2-(trifluoromethyl)furanones via Claisen condensation, followed by reactions with hydrazines to yield pyrazole and isoxazole derivatives . Additionally, the synthesis of trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives through the regioselective attack of phenylhydrazine on mesoionic oxazolium-5-olates is discussed .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray diffraction analysis. For example, the regiochemistry of pyridazine, pyrazole, and isoxazole derivatives obtained from reactions with 2-(trifluoromethyl)furanones was established by X-ray analysis . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular O-H·O bonds, indicating the presence of hydrate forms .

Chemical Reactions Analysis

Fluorinated phenylhydrazines undergo various chemical reactions, such as the formation of hydrazones with 4-HNE, which can further undergo intramolecular cyclization to form dihydropyridazines . The reactivity of these compounds with different nucleophiles can lead to a variety of products, depending on the reaction conditions . The reaction of 2-(trifluoromethyl)furanones with hydrazines and hydroxylamine is another example, yielding pyridazine, pyrazole, and isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylhydrazines and their derivatives are influenced by the presence of the trifluoromethyl group. This group can significantly affect the tautomeric structures, as seen in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the trifluoromethyl-containing compounds exist as the 4H-tautomer . The stability and favorable UV absorbance of the hydrazone adducts formed with 4-HNE suggest that these compounds could be useful for analytical derivatizations .

Scientific Research Applications

Hemoglobin and Phenylhydrazine Interaction

Phenylhydrazine, a chemical relative of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, is known for inducing hemolytic anemia through its interaction with hemoglobin. This interaction leads to the formation of various products such as benzene, nitrogen, hydrogen peroxide, and superoxide anion, depending on oxygen levels. The modification of hemoglobin by phenylhydrazine results in derivatives containing N-phenylprotoporphyrin, which have been studied for their effects on the hemoglobin molecule and potential implications for medical research and treatment strategies (Shetlar & Hill, 1985).

Environmental Impact of Organic Compounds

The occurrence, toxicity, and degradation of triclosan (TCS), a phenylhydrazine derivative, highlight the broader environmental impact of similar compounds. TCS's presence in various consumer products leads to environmental contamination through partial elimination in sewage treatment plants. Its degradation can result in more toxic compounds, posing risks to aquatic organisms and potentially contributing to antibiotic resistance. This underscores the importance of monitoring and managing the environmental presence of phenylhydrazine derivatives and similar organic pollutants (Bedoux et al., 2012).

Optoelectronic Material Development

Quinazolines and pyrimidines, structural relatives of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, have been extensively researched for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems to develop materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The properties of these compounds make them valuable for the creation of materials with specific optoelectronic characteristics, paving the way for advancements in technology and material science (Lipunova et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 2-(Trifluoromethoxy)phenylhydrazine hydrochloride indicates that it should be handled under a chemical fume hood . Personal protective equipment, including face protection, should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKYLCWAFIGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601034
Record name [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

CAS RN

133115-76-1
Record name [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of o-trifluoromethoxyaniline (1.77 g, 10 mmol) in cold, concentrated HCl (11.6 mL) was diazotized at -5° C. (internal temperature) with a solution of NaNO2 (0.69 g, 10 mmol) in water (11 mL). After 15-20 minutes the mixture was treated portionwise with a cold (0° C.) solution of tin (II)chloride dihydrate (4.5 g, 20 mmol) in concentrated HCl (4 mL). Stirring was continued for another 3 hours with the ice bath warming to room temperature after one hour. The suspension was recooled, basified with 50% NaOH (to pH 14) and extracted with ether. The extracts were washed with 1N NaOH, water and brine, dried (MgSO4) and acidified with an excess of ethereal HCl. Removal of the solvent in vacuo yielded the title compound as an off-white solid (2 g, 88%). It was used without further purification.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.6 mL
Type
solvent
Reaction Step Seven
Yield
88%

Synthesis routes and methods II

Procedure details

2-(Trifluoromethoxy)aniline (2.00 mL, 15.0 mmol) was cooled and conc hydrochloric acid (10 mL) added. After recooling to 0° C. a solution of the sodium nitrite (1.25 g, 18.0 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min when tin chloride (8.53 g 45.0 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ca 0° C. The reaction was stored in a fridge overnight and then recooled to 0° C. The resulting solid was filtered off, washed with saturated NaCl (10 mL) and then ether:hexane 1:2 before drying to give a solid (2.36 g, 69%)
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
8.53 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
69%

Synthesis routes and methods III

Procedure details

To a stirred solution of hydrochloric acid (37%, 1.6 L) at 0° C. is added 2-trifluoromethoxy-phenylamine (200 g, 113 mmol) followed by water (160 mL) and additional hydrochloric acid (160 mL). The mixture is warmed to room temperature, is stirred for 20 minutes, and is cooled to −5° C. A solution of sodium nitrite (82 g, 1.19 mmol) in water (400 mL) is added dropwise keeping the internal temperature below 0° C. The mixture is cooled to −5° C. and a solution of tin (II) chloride dihydrate (1020 g, 4520 mmol) in of HCl (37%, 3.2 L) is added dropwise keeping the internal temperature below 0° C. The mixture is warmed to room temperature, is stirred for 3 h, filtered, and washed with 6 N HCl (3 L) to obtain a yellow solid that is dried under vacuum overnight The title compound (115.8 g, 54%) is obtained pink-brown solid.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1020 g
Type
reactant
Reaction Step Four
Name
Quantity
3.2 L
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five

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